molecular formula C3H7NO5S B081831 Cysteic Acid CAS No. 13100-82-8

Cysteic Acid

Cat. No.: B081831
CAS No.: 13100-82-8
M. Wt: 169.16 g/mol
InChI Key: XVOYSCVBGLVSOL-UHFFFAOYSA-N
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Description

Cysteic acid, also known as 3-sulfo-L-alanine, is an organic compound with the formula HO3SCH2CH(NH2)CO2H . It is an amino acid generated by the oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It is often referred to as cysteate, which near neutral pH takes the form −O3SCH2CH(NH3+)CO2− .


Synthesis Analysis

A synthetic route has been designed for a terpolymer (MMA/EGDMA/1,2-epoxy-5-hexene) with good hydrophilic properties due to surface modification via this compound . Cysteine sulfonic acid was incorporated into model peptides for α-helix and polyproline II helix (PPII). Within peptides, oxidation of cysteine to the sulfonic acid proceeds rapidly and efficiently at room temperature in solution with methyltrioxorhenium (MeReO3) and H2O2 .


Molecular Structure Analysis

This compound is known as 3-sulfo-L-alanine and its molecular formula is HO3SCH2CH(NH2)CO2H . It is an amino acid generated by oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group .


Chemical Reactions Analysis

Cysteine residues in proteins are subject to diverse redox chemistry. Oxidation of cysteine to S-nitrosocysteine, cysteine sulfenic and sulfinic acids, disulfides and persulfides are a few prominent examples of these oxidative post-translational modifications .


Physical and Chemical Properties Analysis

This compound is a white crystal or powder that decomposes around 272°C. It is soluble in water . The chemical formula of this compound is C3H7NO5S and its molar mass is 169.15 g·mol−1 .

Scientific Research Applications

  • Biological Pathways and Taurine Synthesis : Cysteic acid is identified as an intermediary product in the conversion of cysteine to taurine in mammals like rats. It's also been shown to be a precursor of taurine and plays a role in the production of carbon dioxide by liver and brain tissue from certain mammalian species, indicating its involvement in taurine formation pathways (Jacobsen & Smith, 1963).

  • Electrochemical Sensing : this compound modified carbon paste electrodes have been developed for the simultaneous determination of pharmaceutical compounds like ofloxacin and gatifloxacin, showcasing its potential in creating sensitive and selective sensors for drug monitoring and other applications (Zhang et al., 2013).

  • Crystal Structure Analysis : Understanding the crystal structure of this compound provides insights into its physical and chemical properties, which is crucial for its application in various fields like material science and drug design (Konishi, Ashida, & Kakudo, 1968).

  • Post-Translational Modifications in Proteins : this compound is an oxidative post-translational modification of cysteine. Studies on the synthesis and conformational preferences of peptides and proteins with this compound are crucial for understanding cellular mechanisms and developing therapeutic strategies (Bhatt & Zondlo, 2023).

  • Enhanced Sensing Material : A novel composite film derived from this compound has shown enhanced electrocatalytic effects for the determination of compounds like metronidazole, highlighting its application in creating more sensitive and efficient sensors (Liu et al., 2013).

  • Metabolic Pathway Analysis : Understanding the metabolism of this compound and its place in sulfur metabolism has significant implications in biochemical studies and drug metabolism (Medes & Floyd, 1942).

  • Chiral Electrochemical Sensing : Modified electrodes with this compound have been used for chiral electrochemical sensing, demonstrating its potential in distinguishing between different enantiomers of molecules, which is vital in drug purity and pharmacological studies (Nie et al., 2013).

  • Food Chemistry : Investigations into the influence of this compound on the thermal formation of Maillard aromas, which are crucial for flavor development in foods, suggest its role in food chemistry and processing (Tai & Ho, 1997).

Mechanism of Action

Target of Action

Cysteic acid, also known as 3-Sulfoalanine, interacts with several targets. It has been found to interact with enzymes such as 3-oxoacyl-[acyl-carrier-protein] synthase 3 , Tyrosine-protein phosphatase non-receptor type 1 , and Penicillin acylase . These enzymes play crucial roles in various biological processes, including fatty acid synthesis, cell growth and differentiation, and antibiotic metabolism, respectively .

Mode of Action

This compound is an amino acid generated by the oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It interacts with its targets, often enzymes, and can influence their activity.

Biochemical Pathways

This compound is involved in the metabolism of cysteine. It is generated by the oxidation of cysteine and is further metabolized via 3-sulfolactate , which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion . This compound is also a biosynthetic precursor to taurine in microalgae .

Pharmacokinetics

It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. For example, its interaction with 3-oxoacyl-[acyl-carrier-protein] synthase 3 could influence fatty acid synthesis, while its interaction with Tyrosine-protein phosphatase non-receptor type 1 could affect cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound occurs normally in the outer part of the sheep’s fleece, where the wool is exposed to light and weather . This suggests that environmental conditions such as light and temperature could potentially affect the stability and activity of this compound.

Safety and Hazards

Cysteic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Future research could focus on understanding protein structural changes that can occur upon oxidation to cysteine sulfonic acid . Additionally, the extraction of keratin from keratinous wastes, which includes cysteic acid, is a promising area for future research .

Biochemical Analysis

Biochemical Properties

Cysteic Acid is a very strong basic compound . It is an amino acid generated by oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It is further metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, in Japanese flounder, dietary supplementation with up to 0.5% this compound promotes fish growth . It has also been found that dietary this compound can affect the GH-IGF axis in Japanese flounder .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is an amino acid generated by oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It is further metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite . The enzyme L-cysteate sulfo-lyase catalyzes this conversion .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in the synthesis of taurine, a process that has significant long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in Japanese flounder, dietary supplementation with up to 0.5% this compound promotes fish growth .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an amino acid generated by oxidation of cysteine, whereby a thiol group is fully oxidized to a sulfonic acid/sulfonate group . It is further metabolized via 3-sulfolactate, which converts to pyruvate and sulfite/bisulfite .

Transport and Distribution

It is known that this compound is involved in the synthesis of taurine, a process that has significant effects on its localization and accumulation .

Subcellular Localization

It is known that this compound is involved in the synthesis of taurine, a process that has significant effects on its activity and function .

Properties

IUPAC Name

2-amino-3-sulfopropanoic acid
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InChI

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOYSCVBGLVSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO5S
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DSSTOX Substance ID

DTXSID40862048
Record name 3-Sulfoalanine
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Molecular Weight

169.16 g/mol
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Physical Description

Solid; [Merck Index], Solid
Record name Cysteic acid
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CAS No.

13100-82-8, 498-40-8
Record name DL-Cysteic acid
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Record name 2-amino-3-sulfopropanoic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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